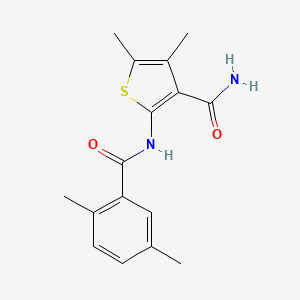

2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide

Description

2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a dimethyl-substituted benzamido group at the 2nd position and a carboxamide group at the 3rd position of the thiophene ring. The compound’s core structure—4,5-dimethylthiophene-3-carboxamide—is a common scaffold in medicinal chemistry, often modified to optimize electronic, steric, and solubility properties for therapeutic applications .

Properties

IUPAC Name |

2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-8-5-6-9(2)12(7-8)15(20)18-16-13(14(17)19)10(3)11(4)21-16/h5-7H,1-4H3,(H2,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEACMCNADBZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Substitution Reactions:

Amidation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and 2,5-dimethylbenzylamine under dehydrating conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Methyl halides, Lewis acids (e.g., AlCl3).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the thiophene ring and amide linkage could allow it to participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiophene carboxamides are highly dependent on substituents at the 2nd and 3rd positions. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups (e.g., cyano in Compound 92a): Enhance antioxidant activity by stabilizing radical intermediates. Compound 92a showed 56.9% nitric oxide scavenging at 100 μM .

- Methoxy Groups (e.g., ): Improve solubility through polar interactions, as seen in analogues with predicted pKa ~11.5 .

Antioxidant Activity

- Compound 92a: Exhibited the highest DPPH (56.9%) and nitric oxide (56.9%) scavenging activities among cyanoacetamido derivatives, attributed to the electron-withdrawing cyano group enhancing radical stabilization .

- Dichlorobenzamido Derivative (): No direct antioxidant data, but chlorine’s inductive effect may reduce reactivity compared to cyano substituents.

Structural Stability and Interactions

- Hydrogen Bonding: In 2-Amino-N-(2-methoxyphenyl)-4,5-dimethylthiophene-3-carboxamide, intramolecular N–H⋯O and C–H⋯O bonds lock the conformation, reducing flexibility but improving metabolic stability .

Physicochemical Properties

Biological Activity

2-(2,5-Dimethylbenzamido)-4,5-dimethylthiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of thiophene derivatives, characterized by a thiophene ring substituted with a benzamide group and a carboxamide functional group. Its IUPAC name is methyl 2-[(2,5-dimethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate. The molecular formula is , and it has a molecular weight of approximately 315.40 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Amidation : Reaction with 2,5-dimethylbenzoyl chloride to introduce the benzamide group.

- Carboxylation : Introduction of the carboxamide functionality through appropriate reagents.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives of 2,5-dimethylthiophene showed potent inhibition against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations .

- These compounds were found to act as selective topoisomerase II inhibitors without intercalating DNA, suggesting a unique mechanism of action that could minimize toxicity to normal cells while effectively targeting cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : By inhibiting topoisomerase II, the compound interferes with DNA replication and transcription processes in cancer cells.

- Induction of Reactive Oxygen Species (ROS) : The compound may elevate ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .

- Cell Cycle Arrest : Analysis revealed that it induces cell cycle arrest at the G1 phase, promoting programmed cell death in malignant cells .

Case Studies

Several studies have highlighted the biological efficacy of thiophene derivatives:

- Study on Anticancer Effects : A comprehensive evaluation showed that specific thiophene derivatives inhibited cancer cell proliferation and induced apoptosis through ROS-mediated pathways.

- In Vivo Studies : Animal models treated with these compounds exhibited reduced tumor growth rates compared to controls, supporting their potential therapeutic application.

Data Tables

Q & A

Q. What are the best practices for ensuring reproducibility in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.